1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid
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Overview
Description
1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid is an organic compound characterized by its unique structure, which includes an ethoxycarbonyl group and a cyclopentene ring
Preparation Methods
The synthesis of 1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid typically involves the following steps:
Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring, which can be achieved through various cyclization reactions.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced via esterification reactions, often using ethyl chloroformate or ethyl bromoacetate as reagents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid can be compared with similar compounds such as:
Cyclopentene-1-carboxylic Acid: Lacks the ethoxycarbonyl group, resulting in different reactivity and applications.
Ethyl Cyclopentene-1-carboxylate: Similar structure but differs in the position of the ethoxycarbonyl group, affecting its chemical behavior.
Cyclopentene-1,3-dicarboxylic Acid: Contains an additional carboxyl group, leading to distinct chemical properties and uses.
Properties
IUPAC Name |
1-ethoxycarbonylcyclopent-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-13-8(12)9(7(10)11)5-3-4-6-9/h3-4H,2,5-6H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIWCZWMZNRZSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC=CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76910-08-2 |
Source
|
Record name | 1-(ethoxycarbonyl)cyclopent-3-ene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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